Momilactone A Momilactone A Momilactone A is a pimarane diterpenoid and a diterpene lactone.
Brand Name: Vulcanchem
CAS No.: 51415-07-7
VCID: VC21342427
InChI: InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1
SMILES: CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

Momilactone A

CAS No.: 51415-07-7

Cat. No.: VC21342427

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Momilactone A - 51415-07-7

CAS No. 51415-07-7
Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione
Standard InChI InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1
Standard InChI Key MPHXYQVSOFGNEN-JGHPTVLTSA-N
Isomeric SMILES C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C
SMILES CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C
Canonical SMILES CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C
Melting Point 235-236°C

Chemical Structure and Properties

Momilactone A (C₂₀H₂₆O₃) is a complex diterpene lactone with a molecular weight of 314.4 g/mol . The compound features a tetracyclic structure characterized by a pimarane skeleton with a characteristic lactone ring. In chemical nomenclature, it can be described as (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadec-7-ene-11,13-dione or 3-oxo-9β-pimara-7,15-dien-19,6β-olide .

Several synonyms exist for the compound, including:

  • Momilacton A

  • 51415-07-7 (CAS registry number)

  • 6β,18-epoxy-9β-pimara-7,15-diene-3,18-dione

  • 5-Ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadec-7-ene-11,13-dione

The structural configuration of Momilactone A is crucial for its biological activities, with specific stereochemistry at multiple carbon centers that determines its interaction with biological targets.

Biosynthesis

Biosynthetic Pathway

The biosynthesis of Momilactone A begins with the formation of the diterpene skeleton through the action of specialized enzymes known as diterpene synthases. In rice and other plants, this process involves a bifunctional enzyme called syn-pimaradiene synthase, which catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to form syn-pimaradiene, the basic carbon skeleton of momilactones .

Subsequent oxidative modifications of the diterpene skeleton by cytochrome P450 enzymes (CYPs) introduce oxygen-containing functional groups at specific positions. In the moss Calohypnum plumiforme, two key cytochrome P450 enzymes (CpCYP970A14 and CpCYP964A1) have been identified as essential for Momilactone A biosynthesis . The CpCYP964A1 gene is responsible for converting syn-pimaradiene to 3β-hydroxy-9β-pimara-7,15-diene, while CpCYP970A14 is involved in the synthesis of syn-pimaradienoic acid .

The pathway proceeds through several oxidation steps, potentially involving the formation of intermediate compounds such as syn-pimara-7,15-dien-19-oic acid and 3β,6β-dihydroxy-9β-pimara-7,15-dien-19-oic acid, followed by spontaneous lactonization to form the characteristic lactone ring . The final step in Momilactone A biosynthesis involves the action of an enzyme known as momilactone A synthase (MAS), which catalyzes the conversion of 3OH-syn-pimaradienolide to Momilactone A .

Genomic Organization

One of the most fascinating aspects of Momilactone A biosynthesis is the genomic organization of the responsible genes. In both rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli), the genes encoding enzymes for Momilactone A production are organized in a biosynthetic gene cluster (BGC) within their genomes . Similarly, the moss Calohypnum plumiforme (formerly Hypnum plumaeforme) contains a 150-kb genomic region that houses the genes necessary for momilactone production, including two cytochrome P450 genes, the CpDTC1/HpDTC1 diterpene cyclase gene, and a "dehydrogenase momilactone A synthase" gene arranged in tandem .

Remarkably, genomic evidence indicates that while the gene clusters in these different plant lineages are functionally similar, they likely arose through convergent evolution rather than through common ancestry . This represents a fascinating example of independent evolution of specialized metabolic pathways in distantly related plant species, highlighting the selective advantages conferred by momilactone production.

Biological Activities

Germination Inhibition

Momilactone A exhibits significant allelopathic activity by inhibiting seed germination and plant growth. Research has shown that it can inhibit the germination of Arabidopsis at concentrations above 30 μM, with an IC50 value of 742 μM . While Momilactone A demonstrates clear inhibitory effects, it is generally less potent than its related compound Momilactone B, which has an IC50 value of 48.4 μM for Arabidopsis germination inhibition .

The molecular mechanism underlying this inhibitory activity appears to involve interference with protein degradation processes crucial for seed germination. When Arabidopsis seeds were treated with Momilactone A, researchers observed up-regulation of storage proteins including cruciferin 2, cruciferin 3, and cruciferina . These proteins serve as nitrogen sources during seed germination, and their increased levels suggest that Momilactone A may inhibit germination by preventing the normal degradation of these storage proteins .

Antifungal and Antibacterial Activities

Beyond its allelopathic effects, Momilactone A demonstrates notable antimicrobial properties. It exhibits antifungal activity against Magnaporthe oryzae (syn. Magnaporthe grisea, Pyricularia grisea/oryzae), the causative agent of rice blast disease, which ranks among the most devastating rice crop diseases worldwide . This antifungal activity was first reported in 1977, highlighting the long-standing interest in this compound's defensive properties .

The antimicrobial activities of Momilactone A contribute to the natural defense mechanisms of rice and other momilactone-producing plants against pathogenic microorganisms. This biological activity underscores the ecological importance of these specialized metabolites in plant-microbe interactions.

Ecological Role

Momilactone A serves dual ecological functions in plants: defense against pathogens and mediation of plant-plant interactions through allelopathy . The production of momilactones is often induced by environmental stressors, including pathogen attack and competition from neighboring plants, indicating their role in adaptive stress responses .

In rice, momilactones are released into the soil from roots and accumulate to phytotoxic levels that can inhibit the growth of competing plants, particularly weeds that would otherwise compete with rice for resources . This allelopathic activity provides a competitive advantage to momilactone-producing plants and has potential applications in agricultural pest management strategies.

The convergent evolution of momilactone biosynthetic pathways in distantly related plant lineages (grasses and mosses) strongly suggests that these compounds confer significant selective advantages in diverse ecological contexts . The independent development of similar biosynthetic gene clusters in different plant groups represents a remarkable example of parallel evolution driven by similar selective pressures.

Biotechnological Applications and Future Perspectives

The unique properties of Momilactone A offer promising applications in agriculture and biotechnology. Recent advances in metabolic engineering have enabled the heterologous production of momilactones in non-native plant hosts such as Nicotiana benthamiana . This breakthrough has significant implications for both fundamental research and practical applications.

By re-routing plant terpene biosynthesis from the chloroplast to the cytosolic, high-flux mevalonate pathway, researchers have achieved more than 10-fold yield improvements in momilactone production in heterologous hosts compared to native sources . This approach has enabled the large-scale isolation of momilactones for detailed biochemical characterization and activity testing.

Momilactone B isolated from engineered N. benthamiana has been confirmed to inhibit germination and root growth in Arabidopsis, validating its allelopathic activity and demonstrating the potential of heterologous production systems for generating bioactive natural products . These advances in biosynthetic pathway engineering open new avenues for sustainable production of momilactones and related compounds for agricultural applications.

Future research directions may include:

  • Detailed elucidation of the molecular mechanisms underlying momilactone bioactivity

  • Development of momilactone-based natural herbicides or plant growth regulators

  • Engineering of crop plants with enhanced momilactone production for improved disease resistance and weed management

  • Exploration of potential pharmaceutical applications based on momilactone's bioactive properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator